Zymosan A

β-glucan immunopharmacology TLR2/Dectin-1 signaling human PBMC cytokine profiling

Zymosan A is a particulate, water-insoluble glucan preparation derived from the cell wall of Saccharomyces cerevisiae, composed of approximately 73% polysaccharide (predominantly β-1,3-glucan with β-1,6 branches), 15% protein, and 7% lipid. It is a well-characterized dual agonist of Toll-like receptor 2 (TLR2, heterodimerized with TLR6) and the C-type lectin receptor Dectin-1, and is widely employed as a sterile inflammatory stimulus in both in vitro and in vivo model systems.

Molecular Formula
Molecular Weight
CAS No. 58856-93-2
Cat. No. B1151579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZymosan A
CAS58856-93-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zymosan A (CAS 58856-93-2) for Immunology and Inflammation Research: Procurement-Relevant Identity and Receptor Engagement Profile


Zymosan A is a particulate, water-insoluble glucan preparation derived from the cell wall of Saccharomyces cerevisiae, composed of approximately 73% polysaccharide (predominantly β-1,3-glucan with β-1,6 branches), 15% protein, and 7% lipid . It is a well-characterized dual agonist of Toll-like receptor 2 (TLR2, heterodimerized with TLR6) and the C-type lectin receptor Dectin-1, and is widely employed as a sterile inflammatory stimulus in both in vitro and in vivo model systems . Unlike purified, single-receptor β-glucans or synthetic TLR2 ligands, Zymosan A's heterogeneous composition enables simultaneous engagement of multiple pattern-recognition receptor pathways, producing a complex inflammatory signature that more closely mimics native fungal recognition [1].

Zymosan A (CAS 58856-93-2) Substitution Risk: Why Not All β-Glucans or TLR2 Agonists Are Interchangeable


β-Glucans and TLR2 agonists are not a uniform commodity class. Zymosan A's differentiation rests on three structural–functional properties that are absent or diminished in its closest analogs: (i) its particulate, insoluble architecture drives Dectin-1 clustering and phagocytic uptake in a manner that soluble β-glucans (e.g., laminarin) cannot replicate [1]; (ii) its native protein and lipid constituents confer TLR2-stimulatory activity that is lost in alkali-treated 'depleted zymosan' preparations [2]; and (iii) its dual TLR2/Dectin-1 co-engagement produces a cytokine and chemokine profile quantitatively and qualitatively distinct from single-pathway ligands such as Pam3CSK4 (TLR2/1 only) or curdlan (predominantly Dectin-1) [3]. Substituting any of these alternatives therefore alters the receptor activation landscape, the magnitude of downstream signaling, and the resulting biological readout. The evidence sections below quantify these differences across multiple assay platforms and model systems.

Zymosan A (CAS 58856-93-2) Head-to-Head Quantitative Differentiation Evidence: Six Dimensions of Verified Superiority Over Comparators


Cytokine Gene Induction Potency: Zymosan A Produces 55-Fold TNF mRNA vs. 1.2-Fold for Curdlan in Human PBMCs at Equivalent Concentration

In a direct head-to-head comparison using human peripheral blood mononuclear cells (PBMCs) stimulated for 72 hours with either zymosan or curdlan at 10 µg/mL, zymosan induced a 55-fold upregulation of TNF mRNA over unstimulated controls (p < 0.05), whereas curdlan produced only a 1.2-fold change (p > 0.05) [1]. For IL-6 mRNA, zymosan yielded a 23-fold increase vs. 1.2-fold for curdlan; for IL-23 mRNA, zymosan achieved a 51-fold induction vs. 1.2-fold for curdlan [1]. TLR2 mRNA was upregulated 4.5-fold by zymosan vs. 2.4-fold by curdlan at 10 µg/mL, while Dectin-1 mRNA induction was comparable (4.5-fold vs. 4.3-fold), demonstrating that the superior cytokine induction by zymosan is driven by its stronger TLR2 engagement rather than differential Dectin-1 activation [1].

β-glucan immunopharmacology TLR2/Dectin-1 signaling human PBMC cytokine profiling

In Vivo Peritoneal Injury Severity: Zymosan, but Not LPS, Triggers Severe Progressive Peritonitis with Complement C3b/MAC Deposition in a Rat Model

In a rat peritoneal injury model, intraperitoneal administration of zymosan (cell wall component of yeast) was compared directly with bacterial lipopolysaccharide (LPS) and vehicle control [1]. Zymosan, but not LPS or vehicle, caused markedly enhanced peritonitis characterized by massive infiltration of inflammatory cells and deposition of complement activation products C3b and membrane attack complex (MAC) on day 5 post-administration [1]. Peritoneal inflammation persisted through day 18–36 in zymosan-treated rats, with sustained accumulation of ED-1-positive macrophages, fibrinogen exudation, and capillary proliferation in subperitoneal tissues [1]. Daily zymosan administration for 5 days further amplified peritoneal thickening and complement deposition [1]. Critically, inhibition of systemic complement by cobra venom factor or local Crry-Ig administration reduced peritoneal inflammation, confirming the complement-dependent mechanism [1].

sterile peritonitis model complement activation in vivo fungal vs. bacterial inflammation

Neonatal Innate Immune Activation: Zymosan Elicits Adult-Equivalent Cytokine Responses in Cord Blood, Whereas LPS, Pam3CSK4, and Flagellin Fail

A comparative study assessed TLR ligand responses in purified monocytes, dendritic cells (DCs), and monocyte-derived DCs (MoDCs) from human cord blood (neonatal) versus adult peripheral blood [1]. LPS (TLR4), Pam3CSK4 (TLR1/2), flagellin (TLR5), and poly(I:C) (TLR3) all produced significantly weaker inflammatory cytokine production (IL-8, IL-6, TNF, IL-1β) in cord blood monocytes compared with adult blood (LPS: p = 0.012–<0.001 across cytokines; Pam3CSK4 and flagellin showed similar impairment) [1]. In marked contrast, zymosan stimulation produced comparable inflammatory cytokine profiles in monocytes, DCs, and MoDCs from cord blood and adult blood [1]. The authors concluded that zymosan-mediated TLR2 signaling uniquely overcomes neonatal innate immune immaturity and may be useful for developing neonatal vaccine adjuvants [1].

neonatal immunology vaccine adjuvant development TLR agonist comparison cord blood

Complement Pathway Activation Profile: Zymosan Exhausts All Three Complement Pathways, Whereas Inulin Depletes Only the Alternative Pathway and Peptidoglycan Affects Primarily the Lectin Pathway

A systematic comparison of innate immunological adjuvants quantified complement activation in human serum and cytokine release in whole blood [1]. Zymosan exhausted the alternative pathway (AP) completely and exerted a major effect on the lectin pathway (LP) and classical pathway (CP) as well [1]. In contrast, the polysaccharide inulin exhausted only the AP without affecting LP or CP; peptidoglycans mainly affected the LP [1]. For cytokine induction, zymosan predominantly induced IL-1β release, whereas LPS induced IL-1β, TNF, and IFNγ [1]. Additionally, independent enzymological data indicate that complement activation via the lectin pathway on zymosan particles is at least 4-fold more efficient than via the classical pathway on antibody-coated sheep erythrocytes [2].

complement system activation innate immunological adjuvants properdin pathway

Innate Immune Training Phenotype: Native Zymosan Produces a TLR2-Dependent Training Response Distinct from Depleted Zymosan and Purified β-Glucan

A 2024 study directly compared native zymosan, depleted zymosan (alkali-treated to remove TLR2-stimulating components), and purified Candida albicans β-glucan in an established in vitro model of innate immune training using human monocytes [1]. Depleted zymosan produced near-identical training effects to C. albicans β-glucan—the literature gold standard [1]. In contrast, native zymosan produced a distinct training phenotype at both the transcript and cytokine level: training with native zymosan diminished, rather than potentiated, subsequent induction of cytokines such as TNF and IL-6, whereas β-glucans (including depleted zymosan) potentiated these responses [1]. Native zymosan activated NFκB and AP-1 transcription factors more strongly than β-glucans [1]. The addition of the synthetic TLR2/1 ligand Pam3CSK4 to β-glucan was sufficient to convert the β-glucan training effect into a phenotype resembling native zymosan, confirming that the distinction is driven by TLR2 co-engagement [1].

trained immunity Dectin-1 signaling TLR2 crosstalk monocyte functional reprogramming

Proinflammatory Potency Ranking Among β-Glucans: Zymosan Occupies the Upper Tier in a Human Whole Blood Model, Surpassing Baker's Yeast Glucan, Barley Glucan, Paramylon, and Laminarin

A systematic characterization of the proinflammatory activity of structurally diverse β-1,3-D-glucans in a standardized human whole blood assay established the following reactivity ranking: curdlan > zymosan > glucan from baker's yeast > barley glucan > paramylon > laminarin [1]. Zymosan thus occupies the upper tier of proinflammatory potency among naturally sourced β-glucans, exceeded in this assay only by curdlan, the bacterial linear β-1,3-glucan [1]. Critically, molecular weight and triple-helix conformation were identified as the key determinants of proinflammatory activity: curdlan's high molecular weight in combination with an open triple-helix structure conferred maximal activity, while laminarin's absence of proinflammatory activity was attributed to its low molecular weight (below the minimum threshold for cytokine induction) and single-helix conformation [1]. Zymosan's intermediate ranking reflects its branched β-1,3/β-1,6 structure and particulate nature, which provide a favorable combination of molecular weight and conformational properties for cytokine induction [1]. This cross-study ranking is consistent with independent findings that only zymosan and LPS—but not purified glucans including curdlan, paramylon, or laminarin—can prime teleost macrophages for respiratory burst at low concentrations (0.1–1 µg/mL) [2].

β-glucan structure–activity relationship human whole blood assay proinflammatory cytokine induction

Zymosan A (CAS 58856-93-2) Optimal Application Scenarios: Evidence-Anchored Use Cases for Scientific and Industrial Procurement


Sterile Fungal-Mimetic Peritonitis and Complement-Driven Inflammation Models

Zymosan A is the agent of choice for inducing severe, sustained, complement-dependent sterile peritonitis in rodent models. Unlike LPS, which fails to trigger significant peritoneal complement deposition or progressive injury, Zymosan A produces massive C3b and MAC deposition, persistent macrophage infiltration, and peritoneal thickening lasting ≥36 days [1]. This model is directly relevant to fungal peritonitis in peritoneal dialysis patients and to complement therapeutics testing. Procurement decision: Zymosan A, not LPS, for any peritoneal inflammation model requiring complement pathway engagement.

Dual TLR2/Dectin-1 Signaling Studies Requiring Robust Cytokine Output from a Single Native Ligand

When the experimental objective requires simultaneous strong activation of both TLR2 and Dectin-1 pathways from a single particulate stimulus—producing 55-fold TNF and 23-fold IL-6 mRNA induction in human PBMCs—Zymosan A is uniquely suited [2]. Curdlan, which activates primarily Dectin-1 with minimal TLR2 engagement, yields only 1.2-fold TNF and IL-6 induction at the same concentration [2]. Pam3CSK4 activates TLR2/1 but not Dectin-1. Depleted zymosan activates Dectin-1 but not TLR2 [3]. Zymosan A is therefore the only commercially available single agent that delivers the full dual-receptor signaling signature of fungal recognition.

Neonatal Vaccine Adjuvant Research and Developmental Immunology Studies

For researchers developing vaccine adjuvants for neonates or studying the ontogeny of innate immunity, Zymosan A is the only tested TLR agonist that overcomes neonatal innate immune immaturity, producing adult-equivalent inflammatory cytokine profiles in cord blood monocytes, DCs, and MoDCs [4]. Standard adjuvants and TLR ligands including LPS, Pam3CSK4, flagellin, and poly(I:C) all show significant impairment in cord blood [4]. Procurement decision: Zymosan A should replace or supplement Pam3CSK4 and LPS in any neonatal or cord blood immune activation study where adult-comparable responses are required.

Complement Pathway Exhaustion and Properdin System Assays

Zymosan A is the classical substrate for the properdin assay (zymosan assay) and uniquely exhausts all three complement activation pathways (alternative, lectin, and classical) among polysaccharide-based immunological adjuvants [5][6]. Competitors such as inulin exhaust only the alternative pathway, while peptidoglycan primarily affects the lectin pathway [5]. For complement diagnostics, properdin quantification, or studies of complement–pattern recognition crosstalk, Zymosan A provides the only single-agent polysaccharide platform that addresses the full complement cascade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zymosan A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.